Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate
Description
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate (CAS: 680569-18-0) is a brominated indole derivative with a methyl ester group at position 2 and a methyl substituent on the indole nitrogen (N1). Its molecular formula is C₁₁H₁₀BrNO₂, and it has a molecular weight of 268.12 g/mol .
Properties
IUPAC Name |
methyl 6-bromo-1-methylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDWEKOOOHATJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method involves the reaction of 6-bromoindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 6-position facilitates transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups.
Suzuki-Miyaura Coupling
This reaction replaces the bromine with boronic acid derivatives under palladium catalysis. For example:
Reaction:
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate + Arylboronic acid → Methyl 6-aryl-1-methyl-1H-indole-2-carboxylate
Conditions:
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
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Base: Na₂CO₃ or K₃PO₄
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Solvent: Dioxane/water (4:1)
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Temperature: 80–100°C
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Time: 12–24 hours
Yield: ~60–85% (estimated from analogous reactions in indole systems) .
Sonogashira Coupling
The bromine can undergo coupling with terminal alkynes to form alkynylated derivatives:
Conditions:
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Catalyst: PdCl₂(PPh₃)₂/CuI
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Solvent: THF or DMF
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Base: Et₃N
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Temperature: 60–80°C
Applications: Used to synthesize conjugated systems for optoelectronic materials.
Ester Functional Group Transformations
The methyl ester at the 2-position undergoes hydrolysis, transesterification, and amidation.
Hydrolysis to Carboxylic Acid
Reaction:
Methyl ester → Carboxylic acid
Conditions:
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Reagent: NaOH or LiOH in THF/H₂O (1:1)
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Temperature: Reflux (~70°C)
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Time: 4–6 hours
Yield: >90% (based on similar indole ester hydrolysis) .
Transesterification
Reaction:
Conversion to ethyl or tert-butyl esters using alcohol and acid/base catalysis.
Conditions:
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Reagent: Ethanol + H₂SO₄ (catalytic)
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Temperature: Reflux
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Time: 12 hours
Electrophilic Substitution on the Indole Ring
The indole core participates in electrophilic substitutions, though the bromine and ester groups influence regioselectivity.
Nitration
Reaction:
Nitration at the 4- or 5-position (meta to bromine).
Conditions:
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Reagent: HNO₃/AcOH
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Temperature: 0–5°C
Outcome: Forms nitro derivatives for further reduction to amines .
Halogenation
Additional bromination or iodination is possible at the 4-position under directed metallation .
Alkylation and Arylation at Nitrogen
While the 1-position is already methylated, the indole nitrogen can undergo further alkylation under strong bases (e.g., LDA) to form quaternary salts, though this is less common .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is predominantly utilized as an intermediate in the synthesis of pharmaceuticals. It plays a significant role in developing novel drugs targeting neurological disorders. For instance, studies have shown that derivatives of indole compounds exhibit neuroprotective properties, making them potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease .
Case Study: Indole Derivatives for Neurological Disorders
Research has demonstrated that specific indole derivatives can modulate neurotransmitter systems, offering therapeutic benefits in neurological conditions. The synthesis of these derivatives often begins with this compound, highlighting its importance in pharmaceutical research .
Biological Research
Mechanisms of Action Studies
This compound is extensively used in biological research to investigate the mechanisms of action of indole derivatives. These studies are crucial for discovering new therapeutic agents that can target various biological pathways effectively .
Case Study: Anticancer Activity
A study on phenstatin-based indole-linked chalcones reported that compounds synthesized from this compound exhibited significant anticancer activity by disrupting cellular integrity and affecting glucose metabolism—hallmarks of cancer progression .
Material Science
Advanced Materials Development
this compound is explored for its potential in creating advanced materials, including polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance in various applications .
Agricultural Chemistry
Agrochemical Formulation
The compound is also utilized in formulating agrochemicals, contributing to the development of effective pesticides and herbicides that are safer for the environment. Its application in agricultural chemistry aims to improve crop protection while minimizing ecological impact .
Analytical Chemistry
Standardization in Analytical Methods
Researchers employ this compound as a standard in analytical methods. This application aids in the detection and quantification of similar compounds within complex mixtures, facilitating accurate analysis in various chemical assessments .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole ring structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and activity .
Comparison with Similar Compounds
Positional Isomers: Bromine Substituent Variation
- Methyl 4-bromo-1H-indole-2-carboxylate (CAS: 167479-13-2): Molecular Formula: C₁₀H₈BrNO₂ Molecular Weight: 254.09 g/mol Key Differences: Bromine at position 4 instead of 6; lacks the N1-methyl group. The absence of the N1-methyl group reduces lipophilicity and may affect metabolic stability .
Functional Group Variations
- 6-Bromo-1-methyl-1H-indole-2-carboxylic acid (CAS: 885121-33-5): Molecular Formula: C₁₀H₈BrNO₂ Molecular Weight: 268.08 g/mol Key Differences: Carboxylic acid group at position 2 instead of a methyl ester. Implications: The carboxylic acid form is more polar and acidic (pKa ~4-5), making it less suitable for lipid bilayer penetration in biological systems. It is often used as a precursor for ester synthesis via reactions with SOCl₂ and methanol .
Ester Chain Length and Substituents
- Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate (Compound ID: Y512-7368): Molecular Formula: C₁₉H₁₉BrNO₃ Molecular Weight: 389.27 g/mol Key Differences: Ethyl ester (vs. methyl), additional substituents (5-methoxy, 2-methyl, 1-phenyl), and carboxylate at position 3. The 5-methoxy and 1-phenyl groups enhance aromatic stacking interactions, which could be advantageous in materials science or receptor-binding applications .
Comparative Data Table
Key Research Findings
Reactivity in Cross-Coupling Reactions: this compound serves as a substrate in Suzuki-Miyaura couplings, where the N1-methyl group stabilizes the indole ring during palladium-catalyzed reactions . In contrast, non-methylated analogs (e.g., Methyl 6-bromo-1H-indole-2-carboxylate) may require nitrogen protection to prevent side reactions .
Lipophilicity and Bioavailability :
The N1-methyl group in this compound increases its logP value (~2.5) compared to the carboxylic acid analog (logP ~1.8), enhancing membrane permeability in biological assays .
Stability and Storage : Methyl esters (e.g., this compound) generally exhibit better hydrolytic stability than ethyl esters under acidic conditions but require refrigeration to prevent decomposition .
Biological Activity
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate (CAS No. 680569-18-0) is a compound of significant interest in pharmaceutical and biological research due to its diverse applications and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
This compound has the molecular formula CHBrN O and a molecular weight of 268.11 g/mol. It is characterized by an indole core structure, which is known for its biological activity across various domains.
The biological activity of this compound can be attributed to several mechanisms:
- HIV Integrase Inhibition : Recent studies have shown that derivatives of indole-2-carboxylic acid, including methyl 6-bromo derivatives, exhibit inhibitory effects on HIV-1 integrase. For instance, structural optimizations of related compounds have resulted in IC values as low as 0.13 μM for integrase inhibition, suggesting that methyl 6-bromo derivatives could serve as potential antiviral agents targeting HIV .
- Neuroprotective Effects : The compound is also explored for its potential in developing drugs for neurological disorders. Its analogs have been implicated in protecting neuronal cells from oxidative stress and apoptosis, indicating a possible role in treating neurodegenerative diseases .
- Anti-inflammatory Activity : Indole derivatives, including this compound, have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators in various in vitro models .
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound and its derivatives:
Applications
This compound has broad applications across various fields:
- Pharmaceutical Development : As a key intermediate in synthesizing novel drugs targeting neurological disorders and viral infections.
- Material Science : Explored for creating advanced materials due to its unique chemical properties.
- Agricultural Chemistry : Used in developing safer agrochemicals, including pesticides and herbicides .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sequential functionalization of the indole core. A common approach starts with esterification of 6-bromo-1-methylindole-2-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature control : Maintaining 60–80°C minimizes side reactions like demethylation or bromine displacement .
- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) can accelerate esterification .
Yield improvements (≥75%) are achievable via recrystallization from ethanol or methanol .
Advanced: How can crystallographic refinement (e.g., SHELX) resolve ambiguities in the molecular conformation of this compound?
Answer:
SHELXL is critical for refining crystal structures by:
- Hydrogen placement : Using difference Fourier maps to locate H atoms, particularly in methyl groups .
- Thermal parameter adjustment : Anisotropic refinement of Br and O atoms improves accuracy in high-resolution datasets .
- Validation metrics : Monitoring (<0.05) and (<0.001) ensures model reliability .
ORTEP-3 can visualize torsion angles to confirm steric effects from the 1-methyl group .
Advanced: How should researchers address contradictory biological activity data in indole derivatives like this compound?
Answer:
Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:
- Purity validation : HPLC with UV detection (λ = 254 nm) to confirm ≥98% purity .
- Structural analogs : Compare activity with derivatives (e.g., 6-chloro or 6-methoxy variants) to isolate substituent effects .
- Dose-response curves : Use EC₅₀ values to differentiate true activity from assay noise .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR :
- Mass Spectrometry : ESI-MS typically shows at m/z 255.08 (C₁₁H₁₀BrNO₂⁺) .
- IR : Strong C=O stretch at ~1720 cm⁻¹ .
Advanced: How does bromine at C6 influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
The C6-bromine is pivotal for Pd-catalyzed couplings:
- Electronic effects : Bromine’s electronegativity activates the indole ring for oxidative addition .
- Steric hindrance : The 1-methyl group may reduce coupling efficiency at C2/C3 positions.
- Optimization : Use Pd(PPh₃)₄ in THF/water (3:1) at 80°C for Suzuki reactions with aryl boronic acids .
Basic: What are common impurities in this compound synthesis, and how are they removed?
Answer:
- Byproducts :
- Purification :
Advanced: How can QSAR models predict substituent effects on bioactivity in this indole derivative?
Answer:
Quantitative Structure-Activity Relationship (QSAR) analysis involves:
- Descriptor selection : LogP, molar refractivity, and Hammett σ constants for Br/CH₃ groups .
- Training sets : Use analogs (e.g., 6-Cl, 6-F, 6-OCH₃) to correlate substituents with IC₅₀ in enzyme assays .
- Software : Schrödinger Maestro or MOE for 3D-QSAR with CoMFA/CoMSIA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
